3-Chloro-2,5,6-trifluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

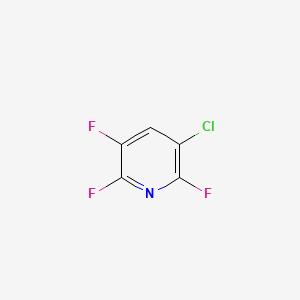

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROKHXKJSDPRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382537 | |

| Record name | 3-Chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-42-7 | |

| Record name | 3-Chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,5,6-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,5,6-trifluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, and its emerging role as a key pharmaceutical intermediate. A generalized synthesis approach is also discussed, providing a foundation for its laboratory preparation.

Core Properties and Identification

This compound is a colorless liquid at room temperature. Its unique molecular structure, featuring a pyridine ring substituted with three fluorine atoms and one chlorine atom, imparts distinct chemical reactivity and physical characteristics.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value | Source(s) |

| CAS Number | 2879-42-7 | [1][2][3] |

| Molecular Formula | C₅HCl F₃N | [1] |

| Molecular Weight | 167.52 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1(=C(C(=NC(=C1F)F)F)Cl) | N/A |

| InChI Key | OROKHXKJSDPRET-UHFFFAOYSA-N | [1] |

| Physical Property | Value | Source(s) |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 132-134 °C | [4] |

| Density | 1.562 g/mL | [4] |

| Refractive Index | 1.456 | [4] |

| Solubility | Not miscible or difficult to mix in water | [1][2][4] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. It is classified as a corrosive liquid.

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H314 | Causes severe skin burns and eye damage | [1] |

| H318 | Causes serious eye damage | N/A |

| H332 | Harmful if inhaled | [1] |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

Synthesis and Reactivity

General Synthesis Approach

One common method for the preparation of this compound involves the chlorination of 2,5,6-trifluoropyridine.[5][6] This can be achieved using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride.[5][6] Another potential route is the reaction of 2,5,6-trifluoropyridine with chloromethane in the presence of a base.[5][6]

Furthermore, it is indicated that this compound can be prepared from 3-Chloro-2,4,5,6-tetrafluoropyridine.[7] This suggests a selective hydrodefluorination or a related substitution reaction could be employed.

A detailed experimental protocol for a related compound, 4-amino-3-chloro-2,5,6-trifluoropyridine, is available and provides insight into the reactivity of similar fluorinated pyridines.

Experimental Protocol: Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine[8]

This protocol describes the synthesis of a derivative from a related starting material and is provided here for illustrative purposes of handling and reaction conditions for highly fluorinated pyridines.

Materials:

-

3-Chloro-2,4,5,6-tetrafluoropyridine (40g)

-

25% Ammonia water (200mL)

Procedure:

-

Cool 200mL of 25% ammonia water to 0°C in a suitable reaction vessel.

-

Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia water. A white solid is expected to precipitate.

-

After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to collect the solid product.

-

Thoroughly wash the filter cake with water.

-

Dry the solid product to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.

Expected Outcome:

This procedure is reported to yield 35.8g of 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid with an HPLC purity of 99% (91% yield).[8]

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate.[1][2][4] The presence of multiple fluorine atoms and a chlorine atom on the pyridine ring provides a versatile scaffold for the synthesis of more complex molecules with potential biological activity.

Role in Medicinal Chemistry

Fluorinated pyridines are of significant interest in drug discovery. The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a strong electron-withdrawing group which can significantly influence the electronic properties of the pyridine ring.[9]

While specific drugs derived directly from this compound are not detailed in the available literature, it has been noted for its potential inhibitory activity against enzymes like acetylcholinesterase, suggesting its utility in developing anti-inflammatory and neuroprotective agents.[5]

Logical Relationships in Synthesis

The synthesis of fluorinated pyridines often involves a series of halogen exchange and substitution reactions. The following diagram illustrates a potential synthetic relationship based on the available information.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. This compound | 2879-42-7 [chemicalbook.com]

- 3. CAS 2879-42-7 | this compound - Synblock [synblock.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemneo.com [chemneo.com]

- 6. chemneo.com [chemneo.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Chloro-2,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern of both chlorine and fluorine atoms on the pyridine ring imparts specific reactivity and properties that are of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with proposed reaction pathways and methodologies based on related compounds.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][2][3] It is not miscible or is difficult to mix with water.[4][5] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅HClF₃N | [2][3] |

| Molecular Weight | 167.52 g/mol | [3] |

| CAS Number | 2879-42-7 | [2] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Boiling Point | 132-134 °C | [5] |

| 151.7 °C at 760 mmHg | [6] | |

| Density | 1.562 g/cm³ | [5] |

| Refractive Index | 1.456 | [5] |

| Solubility | Not miscible or difficult to mix in water | [4][5] |

Chemical Properties and Reactivity

General Reactivity

This compound is primarily utilized as a chemical intermediate.[4][5][7] Due to the electron-withdrawing nature of the fluorine and chlorine atoms, the pyridine ring is highly electron-deficient. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace one of the halogen atoms. The positions on the pyridine ring (2, 3, 5, and 6) exhibit different reactivities towards nucleophilic attack, which can be influenced by the nature of the nucleophile and the reaction conditions.

Incompatibility

The compound is noted to be incompatible with oxidizing agents.[4] Care should be taken to avoid contact with strong oxidizers to prevent potentially hazardous reactions.

Nucleophilic Aromatic Substitution

While specific experimental data for this compound is limited, the reactivity of related polyfluoropyridines provides insight into its expected chemical behavior. In general, for polyhalopyridines, nucleophilic attack preferentially occurs at the 4-position, followed by the 2- and 6-positions. The presence of a chlorine atom at the 3-position and fluorine atoms at the 2, 5, and 6-positions in this compound suggests a complex reactivity profile where different halogens could be selectively displaced depending on the reaction conditions and the nucleophile used.

For instance, studies on pentafluoropyridine have shown that nucleophilic substitution can be directed to specific positions by controlling the reaction conditions and the nature of the nucleophile.[8] Similarly, research on 2,4-dihalopyridines and 2,4,6-trihalopyridines has demonstrated methods to reroute nucleophilic substitution from the typically favored 4-position to the 2- or 6-position.[9]

A plausible reaction pathway for this compound would involve the selective substitution of one of the fluorine atoms by a nucleophile, as fluorine is generally a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings. The 2- and 6-positions are expected to be the most activated towards nucleophilic attack.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in the available literature. However, a likely synthetic route can be proposed based on the preparation of structurally similar compounds, such as 3-Chloro-2,4,5,6-tetrafluoropyridine.

Proposed Synthesis of this compound

A potential synthetic pathway to this compound could start from a more halogenated pyridine derivative, followed by a selective reduction or halogen exchange reaction. Based on the synthesis of related compounds, a plausible precursor is 3,5-dichloro-2,4,6-trifluoropyridine. A selective dehalogenation-fluorination or a direct selective reduction could potentially yield the target molecule.

The synthesis of a related compound, 4-amino-3-chloro-2,5,6-trifluoropyridine, involves the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[1] This highlights the susceptibility of these types of molecules to nucleophilic substitution.

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction on a polyhalopyridine, which would be a key step in either the synthesis or further functionalization of this compound.

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Spectroscopic Data

-

¹H NMR: A single signal in the aromatic region, likely a multiplet due to coupling with the fluorine atoms.

-

¹³C NMR: Five distinct signals for the pyridine ring carbons, with their chemical shifts and splitting patterns influenced by the attached halogen atoms. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observed.

-

¹⁹F NMR: Three distinct signals for the fluorine atoms at the 2, 5, and 6 positions. The chemical shifts and coupling constants would be characteristic of their positions on the pyridine ring.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 167, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of chlorine, fluorine, or HCN.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F, C-Cl, and C=N stretching vibrations, as well as aromatic C-H and ring vibrations.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the development of new pharmaceutical and agrochemical agents. While detailed experimental data for this specific compound is somewhat limited in publicly accessible sources, its physical properties are reasonably well-documented. Its chemical reactivity is expected to be dominated by nucleophilic aromatic substitution, offering a versatile platform for the introduction of various functional groups. Further research into the specific reactivity and spectroscopic properties of this compound will undoubtedly contribute to its broader application in synthetic chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. Pyridine, 3-chloro-2,5,6-trifluoro- | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CAS 2879-42-7 | this compound - Synblock [synblock.com]

- 7. This compound | 2879-42-7 [chemicalbook.com]

- 8. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Chloro-2,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-2,5,6-trifluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₅HClF₃N.[1][2][3] Its structure features a pyridine ring substituted with one chlorine atom and three fluorine atoms, contributing to its unique chemical reactivity and utility as a building block in organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅HClF₃N | [1][2][3] |

| Molecular Weight | 167.52 g/mol | [1] |

| CAS Number | 2879-42-7 | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 151.7 °C at 760 mmHg | |

| Solubility | Not miscible or difficult to mix in water | [4][5] |

| Purity | ≥98% | [3][4] |

| IUPAC Name | This compound | |

| SMILES | Fc1cc(Cl)c(F)nc1F | [3] |

| InChI | InChI=1S/C5HClF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H | [2][3] |

| InChIKey | OROKHXKJSDPRET-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, its preparation is conceptually related to the synthesis of other fluorinated pyridines. These syntheses often involve halogen exchange reactions on polychlorinated pyridine precursors.[8][9] The reactivity of the pyridine ring is heavily influenced by the electron-withdrawing nature of the fluorine and chlorine atoms, making it a versatile substrate for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a Structurally Related Compound

To illustrate the methodologies employed in the synthesis of related compounds, a detailed protocol for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine from 3-Chloro-2,4,5,6-tetrafluoropyridine is provided below. This multi-step process highlights the chemical transformations relevant to this class of molecules.[10]

Step 1: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine from 3,5-dichloro-2,4,6-trifluoropyridine [10]

-

A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is stirred and reacted at 180°C for 2.5 hours.[10]

-

The reaction mixture is cooled to room temperature.

-

The mixture is poured into 1L of ice water and extracted with dichloromethane.[10]

-

The organic phase is washed sequentially with water and saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.[10]

-

The crude product is purified by distillation to yield 3-Chloro-2,4,5,6-tetrafluoropyridine as a colorless liquid.[10]

Step 2: Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine [10]

-

200mL of 25% ammonia water is cooled to 0°C.[10]

-

40g of 3-Chloro-2,4,5,6-tetrafluoropyridine is slowly added to the cooled ammonia water. A white solid will gradually precipitate.[10]

-

After the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.[10]

-

The mixture is then cooled to room temperature.

-

The reaction mixture is filtered, and the filter cake is thoroughly washed with water and dried to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid.[10]

Step 3: Synthesis of 4-amino-2,5,6-trifluoropyridine [10]

-

In a hydrogenation reactor, 30g of 4-amino-3-chloro-2,5,6-trifluoropyridine, 33g of potassium phosphate, 3g of 10% palladium on carbon catalyst, and 150mL of 50% ethanol-water solution are added.[10]

-

The reactor is purged with nitrogen and then with hydrogen.

-

The mixture is stirred at 0.5MPa hydrogen pressure and 65°C for 8 hours.[10]

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

100mL of water is added for dilution, followed by filtration to yield the final product.[10]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] Its trifluorinated and chlorinated pyridine core is a valuable synthon for introducing these moieties into larger molecules to modulate their biological activity, metabolic stability, and pharmacokinetic properties.

There is no readily available information on the direct involvement of this compound in specific biological signaling pathways. Its primary role appears to be as a foundational building block for the synthesis of active pharmaceutical ingredients.

Visualized Synthesis Workflow

The following diagram illustrates the multi-step synthesis pathway for a related fluorinated pyridine, demonstrating a typical experimental workflow in this area of chemistry.

Caption: Multi-step synthesis of 4-amino-2,5,6-trifluoropyridine.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting. It is known to cause severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. The compound is incompatible with strong oxidizing agents.[4] Store in a cool, dry, and well-sealed container.

References

- 1. CAS 2879-42-7 | this compound - Synblock [synblock.com]

- 2. Pyridine, 3-chloro-2,5,6-trifluoro- | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 7. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

Solubility Profile of 3-Chloro-2,5,6-trifluoropyridine in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 3-Chloro-2,5,6-trifluoropyridine, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive published data, this document summarizes the currently available qualitative information.

Summary of Solubility Data

Comprehensive searches for quantitative solubility data (e.g., g/L or mol/L at specified temperatures) for this compound in common organic solvents did not yield specific numerical values. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Citation |

| Water | Not miscible or difficult to mix | [1][2][3] |

It is important to note that while specific data for this compound is not available, a related halogenated pyridine, 2,3-Dichloro-5-(trifluoromethyl)pyridine, has been reported to be soluble in chloroform and methanol. This may suggest that this compound could exhibit solubility in polar aprotic and polar protic organic solvents, but this remains to be experimentally verified.

Experimental Protocols

A general workflow for determining solubility is outlined below.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

There is a notable gap in the publicly available scientific literature regarding the quantitative solubility of this compound in organic solvents. The information is limited to its poor miscibility in water. For researchers and drug development professionals, the lack of this fundamental data necessitates that experimental determination of solubility in relevant solvent systems be a preliminary step in any process development or formulation study involving this compound. The general experimental workflow provided can serve as a starting point for such investigations.

References

Spectroscopic Profile of 3-Chloro-2,5,6-trifluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Chloro-2,5,6-trifluoropyridine (CAS No. 2879-42-7). Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related fluorinated and chlorinated pyridines. Detailed, generalized experimental protocols for obtaining such data are also presented to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of molecules incorporating the this compound moiety.

Introduction

This compound is a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific physicochemical properties that are critical to its function and reactivity. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in various stages of drug discovery and development. This guide summarizes the anticipated spectroscopic data and provides standardized methodologies for its acquisition.

Predicted Spectroscopic Data

NMR Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | |||

| H-4 | 7.5 - 8.5 | ddd (doublet of doublet of doublets) | J(H-F⁵) ≈ 8-10, J(H-F⁶) ≈ 2-4, J(H-F²) ≈ 1-2 |

| ¹³C NMR | |||

| C-2 | 145 - 155 | d (doublet) | ¹J(C-F²) ≈ 230-260 |

| C-3 | 120 - 130 | m (multiplet) | |

| C-4 | 125 - 135 | m (multiplet) | |

| C-5 | 150 - 160 | d (doublet) | ¹J(C-F⁵) ≈ 240-270 |

| C-6 | 155 - 165 | d (doublet) | ¹J(C-F⁶) ≈ 250-280 |

| ¹⁹F NMR | |||

| F-2 | -70 to -90 | d (doublet) | ³J(F²-F⁶) ≈ 15-25 |

| F-5 | -120 to -140 | d (doublet) | ⁴J(F⁵-F²) ≈ 5-15 |

| F-6 | -80 to -100 | d (doublet) | ³J(F⁶-F²) ≈ 15-25 |

Note: Predicted values are based on data from similar fluorinated and chlorinated pyridine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak - Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Medium - Strong | C=C and C=N ring stretching |

| 1300 - 1000 | Strong | C-F stretching |

| 850 - 700 | Medium - Strong | C-Cl stretching |

| 1000 - 650 | Medium | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Ion | Notes |

| 167/169 | High | [M]⁺ | Molecular ion peak, showing characteristic 3:1 isotopic pattern for chlorine. |

| 132 | Medium | [M-Cl]⁺ | Loss of a chlorine radical. |

| 148/150 | Low | [M-F]⁺ | Loss of a fluorine radical. |

| 138 | Medium | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality spectroscopic data for halogenated pyridines like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans may be necessary due to the low natural abundance of ¹³C and potential long relaxation times of quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 1-5 s, 16-64 scans.

-

Use an external reference standard such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates to form a thin film.

-

Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). Use a liquid cell with a defined path length (typically 0.1-1 mm).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent-filled cell).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For a volatile compound like this compound, Gas Chromatography (GC-MS) or direct infusion can be used.

-

Ionization:

-

Electron Ionization (EI): This is a common and robust ionization technique. Use a standard electron energy of 70 eV. EI typically induces significant fragmentation, providing structural information.

-

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. Pay close attention to the isotopic pattern of chlorine-containing ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental methodologies for their determination. While specific, experimentally verified data remains elusive in the public record, the predictive analysis and generalized protocols herein offer a robust starting point for researchers. The provided workflow and data tables will aid in the identification, characterization, and quality assessment of this important chemical intermediate in various scientific and industrial applications. It is recommended that researchers acquiring their own data for this compound contribute it to public databases to enrich the collective knowledge base.

potential research applications for 3-Chloro-2,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative recognized primarily for its role as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, offers distinct reactivity profiles that are of significant interest in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research applications of this compound, with a focus on its utility as a building block for novel bioactive compounds. While detailed public-domain research applications are limited, this guide consolidates available data and outlines potential synthetic pathways and research directions.

Core Compound Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅HCl F₃N |

| Molecular Weight | 167.52 g/mol |

| CAS Number | 2879-42-7 |

| Appearance | Clear, colorless liquid |

| Purity | Typically ≥98% |

| Boiling Point | 132-134 °C |

| Density | 1.562 g/mL |

| Refractive Index | 1.456 |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for related fluorinated pyridines. A potential synthetic route involves the selective reduction of a more highly fluorinated precursor.

Potential Synthetic Pathway

A plausible laboratory-scale synthesis of this compound could involve the selective hydrodefluorination of 3-Chloro-2,4,5,6-tetrafluoropyridine. This transformation can be conceptually illustrated as follows:

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of 3-Chloro-2,5,6-trifluoropyridine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthesis of 3-Chloro-2,5,6-trifluoropyridine and its positional isomers. This information is critical for researchers in medicinal chemistry, agrochemicals, and materials science who utilize these highly functionalized pyridine derivatives as versatile building blocks.

IUPAC Nomenclature of Chlorotrifluoropyridine Isomers

The systematic naming of substituted pyridines follows the IUPAC rules of nomenclature. The pyridine ring is numbered starting from the nitrogen atom as position 1. Substituents are then assigned the lowest possible locants, and they are listed alphabetically in the name.

For a pyridine ring substituted with one chlorine and three fluorine atoms, there are six possible positional isomers. The IUPAC names for these isomers are determined by the positions of the halogen substituents on the pyridine ring.

The six positional isomers of chlorotrifluoropyridine are:

-

2-Chloro-3,4,5-trifluoropyridine

-

2-Chloro-3,4,6-trifluoropyridine

-

2-Chloro-3,5,6-trifluoropyridine

-

3-Chloro-2,4,5-trifluoropyridine

-

3-Chloro-2,4,6-trifluoropyridine

-

This compound

The structures and corresponding IUPAC names are illustrated in the diagram below.

Caption: Positional isomers of chlorotrifluoropyridine.

Comparative Physicochemical Data

The following table summarizes the available quantitative data for this compound and its isomers. The data has been compiled from various chemical suppliers and databases.

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 2879-42-7 | C₅HCl₃FN | 167.52 | 132-134[1] | 1.562[1] |

| 2-Chloro-3,4,5-trifluoropyridine | N/A | C₅HCl₃FN | 167.52 | N/A | N/A |

| 2-Chloro-3,4,6-trifluoropyridine | N/A | C₅HCl₃FN | 167.52 | N/A | N/A |

| 2-Chloro-3,5,6-trifluoropyridine | N/A | C₅HCl₃FN | 167.52 | N/A | N/A |

| 3-Chloro-2,4,5-trifluoropyridine | N/A | C₅HCl₃FN | 167.52 | N/A | N/A |

| 3-Chloro-2,4,6-trifluoropyridine | N/A | C₅HCl₃FN | 167.52 | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its specific isomers are not extensively reported in readily available literature. However, general synthetic strategies for the preparation of polychlorinated and fluorinated pyridines can be adapted. These methods often involve the halogen exchange of polychloropyridines or the direct halogenation of pyridine precursors.

A plausible synthetic route to chlorotrifluoropyridines could involve the fluorination of a corresponding dichlorotrifluoropyridine or trichlorodifluoropyridine precursor using a suitable fluorinating agent, such as potassium fluoride in an aprotic polar solvent. The specific starting materials and reaction conditions would determine the final isomeric product.

For instance, the synthesis of the related compound, 3-Chloro-2,4,5,6-tetrafluoropyridine, has been reported from 3,5-dichloro-2,4,6-trifluoropyridine.[2] This suggests that a similar halogen exchange strategy could be employed for the synthesis of the target isomers.

Logical Relationships of Isomers

The relationship between the six positional isomers of chlorotrifluoropyridine can be visualized as a network where each node represents a unique isomer. These isomers are structurally related by the different substitution patterns of the chlorine and fluorine atoms on the pyridine ring.

Caption: Relationship of chlorotrifluoropyridine isomers.

This guide serves as a foundational resource for professionals working with halogenated pyridines. The systematic nomenclature, comparative data, and conceptual frameworks presented herein are intended to facilitate further research and development in this important area of chemistry.

References

Methodological & Application

Application Notes for Researchers and Drug Development Professionals

An Application Note and Laboratory Protocol for the Synthesis of 3-Chloro-2,5,6-trifluoropyridine

Introduction

This compound is a valuable fluorinated heterocyclic compound with applications as a key intermediate in the synthesis of novel agrochemicals and pharmaceutical agents. The unique substitution pattern of chlorine and fluorine atoms on the pyridine ring provides a versatile scaffold for the introduction of various functional groups, enabling the development of new chemical entities with desired biological activities. The synthesis of this and similar polychlorofluoropyridines is typically achieved through a halogen exchange (Halex) reaction, a robust and scalable method for the selective fluorination of aromatic chlorides.[1][2][3][4]

Principle of the Method

The synthesis of this compound is based on a nucleophilic aromatic substitution reaction where chlorine atoms on a polychlorinated pyridine precursor are displaced by fluoride ions. This halogen exchange process is commonly carried out using an alkali metal fluoride, such as anhydrous potassium fluoride (KF), in a high-boiling polar aprotic solvent.[5][6][7] The reaction is driven by the precipitation of potassium chloride (KCl) and the relative strengths of the carbon-halogen bonds. The use of a phase-transfer catalyst can enhance the reaction rate in some instances.[7] This protocol outlines a two-step synthesis commencing from pentachloropyridine.

Experimental Workflow Diagram

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Halex process - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 5. US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine - Google Patents [patents.google.com]

- 6. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]

- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

Application Notes and Protocols for 3-Chloro-2,5,6-trifluoropyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of chloro and fluoro substituents on the pyridine ring provides multiple reactive sites for functionalization, making it a versatile building block for the creation of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution, while the chlorine atom offers a handle for various cross-coupling reactions. These characteristics allow for the introduction of diverse functionalities, which is crucial in the structure-activity relationship (SAR) studies during drug discovery.

Physicochemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The fluorine atoms, being highly electronegative, render the carbon atoms to which they are attached electron-deficient and thus susceptible to nucleophilic attack. The chlorine atom is also a good leaving group and can participate in various transition metal-catalyzed cross-coupling reactions. The overall reactivity profile allows for selective transformations at different positions on the pyridine ring, enabling the synthesis of a wide array of derivatives.

Key Applications in Pharmaceutical Synthesis

While specific, publicly disclosed examples of marketed drugs synthesized directly from this compound are limited, its structural motifs are present in various bioactive molecules. Its primary application lies in its use as a precursor to more complex substituted pyridines, which are key components of many pharmaceutical agents. The most common synthetic transformations involving this intermediate include:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine and chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. Amination is a particularly important reaction, as the resulting aminopyridines are common cores in many drug candidates.

-

Cross-Coupling Reactions: The chloro group at the 3-position can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building the carbon skeleton of complex drug molecules.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution - Amination

This protocol describes a general procedure for the amination of this compound to introduce an amino group, a common step in the synthesis of pharmaceutical intermediates.

Reaction Scheme:

Materials:

-

This compound

-

Amine of choice (e.g., ammonia, primary or secondary amine)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen aprotic polar solvent.

-

Add the amine (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by reaction monitoring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aminated pyridine.

Expected Outcome:

The expected product is the corresponding amino-substituted trifluoropyridine. The yield and purity will depend on the specific amine and reaction conditions used.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of the chloro-substituent on the pyridine ring with a boronic acid or ester.

Reaction Scheme:

Materials:

-

This compound

-

Boronic acid or ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

-

Ligand (if required by the catalyst)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes representative quantitative data for reactions involving halogenated pyridines, which can be used as a reference for optimizing reactions with this compound. Actual results will vary depending on the specific substrates and conditions.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| Amination | 3-Chloro-2,4,5,6-tetrafluoropyridine | 25% Ammonia water, 60°C, 2.5h | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91 | 99 (HPLC) | [1] |

| Hydrogenation | 4-Amino-3-chloro-2,5,6-trifluoropyridine | H2 (0.5MPa), 10% Pd/C, K3PO4, 50% EtOH/H2O, 65°C, 8h | 4-Amino-2,5,6-trifluoropyridine | 86 | 98.5 (HPLC) | [1] |

Visualizations

Experimental Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate starting from this compound.

Caption: Synthetic workflow from starting material to final intermediate.

Logical Relationship of Synthetic Transformations

This diagram shows the logical relationship between the starting material and potential downstream products through different reaction types.

Caption: Potential synthetic routes to APIs.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-2,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5,6-trifluoropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the presence of three strongly electron-withdrawing fluorine atoms and a chlorine atom. This high degree of activation facilitates nucleophilic aromatic substitution (SNAr), a powerful and versatile reaction for the synthesis of a wide array of substituted pyridine derivatives.[1][2] The SNAr reaction on this substrate allows for the introduction of various functional groups, making it a valuable building block in the design and synthesis of novel pharmaceuticals and functional materials.

These application notes provide an overview of the experimental procedures for conducting SNAr reactions on this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The protocols detailed herein are designed to serve as a practical guide for researchers in academic and industrial settings.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this stage. In the second step, a leaving group (either a chloride or a fluoride anion) is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The regioselectivity of the substitution is governed by the electronic effects of the substituents and the pyridine nitrogen. In polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the position para to the nitrogen atom, followed by the ortho positions. For this compound, the C4 position is unsubstituted. Therefore, the most likely positions for nucleophilic attack are the halogen-substituted carbons. The chlorine at the C3 position and the fluorines at the C2 and C6 positions are potential leaving groups. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocols

The following sections provide detailed protocols for the nucleophilic aromatic substitution on this compound with representative nitrogen, oxygen, and sulfur nucleophiles.

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous solvents and inert atmosphere (nitrogen or argon) are recommended for reactions involving strong bases to prevent quenching by atmospheric moisture.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Ammonia)

This protocol is adapted from the procedure for the closely related substrate, 3-chloro-2,4,5,6-tetrafluoropyridine, and is expected to be applicable for the synthesis of 3-amino-2,5,6-trifluoropyridine derivatives.

Materials:

-

This compound

-

Aqueous ammonia (e.g., 25% solution)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a stoichiometric excess of cold (0°C) aqueous ammonia solution to the flask with vigorous stirring. A white solid may precipitate.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.

-

Maintain the reaction at 60°C for 2.5 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting solid using a Buchner funnel and wash the filter cake thoroughly with cold deionized water.

-

Dry the solid product under vacuum to obtain the corresponding amino-trifluoropyridine derivative.

Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Phenols)

This general protocol outlines the conditions for the reaction with phenolic nucleophiles to form aryloxy-trifluoropyridine derivatives.

Materials:

-

This compound

-

Substituted phenol

-

Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.1 equivalents) and anhydrous DMF.

-

Add potassium carbonate (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the phenoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60°C and 100°C. The optimal temperature will depend on the reactivity of the specific phenol.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols)

This general protocol describes the reaction with thiol nucleophiles to synthesize thioether-substituted trifluoropyridines.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in anhydrous DMF.

-

Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 15-20 minutes to generate the thiolate.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) as needed, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on activated fluoropyridines with various classes of nucleophiles. These conditions can serve as a starting point for the optimization of reactions with this compound.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| N-Nucleophiles | |||||

| Primary/Secondary Amines | Morpholine | K2CO3 | Acetonitrile | 80 (reflux) | 12 |

| Ammonia | Aqueous NH3 | - | Water | 60 | 2.5 |

| O-Nucleophiles | |||||

| Alcohols | Sodium Methoxide | NaH | THF | 25-60 | 2-8 |

| Phenols | Phenol | K2CO3 | DMF | 60-100 | 4-12 |

| S-Nucleophiles | |||||

| Thiols | Thiophenol | K2CO3 | DMF | 25-60 | 1-6 |

Visualizations

The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Caption: A typical experimental workflow for SNAr reactions.

References

Application Notes and Protocols: 3-Chloro-2,5,6-trifluoropyridine in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 3-Chloro-2,5,6-trifluoropyridine as a key intermediate in the development of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented in publicly available literature, its structural similarity to other trifluoromethylpyridines used in the synthesis of potent herbicides allows for the formulation of detailed application protocols for a representative herbicidal candidate.

The following sections detail the synthesis of a hypothetical aryloxyphenoxypropionate (AOPP) herbicide, its proposed mode of action, and protocols for its synthesis and biological evaluation.

Introduction: The Role of Trifluoromethylpyridines in Agrochemicals

Trifluoromethylpyridine (TFMP) moieties are crucial pharmacophores in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides.[1][2] The incorporation of a trifluoromethyl group often enhances the metabolic stability and biological efficacy of the active ingredient.[1] this compound serves as a valuable, though less commonly cited, building block for the synthesis of novel agrochemicals. Its trifluorinated pyridine ring offers unique electronic properties that can be exploited to design next-generation crop protection agents.

Representative Application: Synthesis of a Hypothetical AOPP Herbicide

A primary application of analogous chlorotrifluoromethylpyridines is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. These herbicides are highly effective against a wide range of grass weeds and act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][3][4]

This section outlines the synthesis of a hypothetical AOPP herbicide, 2-(4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenoxy)propanoic acid , from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenoxy)propanoic acid

Objective: To synthesize a representative AOPP herbicide via a two-step nucleophilic aromatic substitution.

Materials:

-

This compound

-

Hydroquinone

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

(R)-2-chloropropionic acid methyl ester

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

Step 1: Synthesis of 4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenol

-

To a stirred solution of hydroquinone (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Heat the mixture to 80°C and slowly add a solution of this compound (1.0 equivalent) in DMF.

-

Maintain the reaction at 80°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with 2M HCl to a pH of approximately 5-6.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenol.

Step 2: Synthesis of 2-(4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenoxy)propanoic acid methyl ester

-

To a solution of 4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenol (1.0 equivalent) in toluene, add potassium carbonate (2.0 equivalents).

-

Heat the mixture to reflux and add (R)-2-chloropropionic acid methyl ester (1.2 equivalents) dropwise.

-

Continue to reflux for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Step 3: Hydrolysis to 2-(4-((3,5,6-trifluoro-2-pyridinyl)oxy)phenoxy)propanoic acid

-

Dissolve the purified methyl ester in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with 2M HCl to precipitate the final product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the target compound.

Data Presentation

Table 1: Herbicidal Activity of Representative AOPP Herbicides

| Compound | Target Weed | IC₅₀ (µM) | Reference |

| Haloxyfop | Avena fatua | 0.04 | [5] |

| Fluazifop | Setaria faberi | 0.09 | [1] |

| Quizalofop-p-ethyl | Echinochloa crus-galli | 0.03 | [6] |

| Hypothetical Compound | Various Grasses | To be determined | N/A |

Note: IC₅₀ values represent the concentration of the herbicide required to inhibit the growth of the target weed by 50%. The data for the hypothetical compound would need to be determined experimentally.

Biological Activity and Mode of Action

Protocol 2: In Vitro ACCase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compound on the ACCase enzyme.

Materials:

-

Purified ACCase enzyme from a susceptible grass species (e.g., Avena fatua)

-

Acetyl-CoA

-

ATP

-

Bicarbonate (containing ¹⁴C)

-

Synthesized herbicide

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, MgCl₂, and purified ACCase enzyme.

-

Add varying concentrations of the synthesized herbicide (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiate the reaction by adding acetyl-CoA and ¹⁴C-labeled bicarbonate.

-

Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding acid.

-

Dry the samples and measure the incorporation of ¹⁴C into malonyl-CoA using a scintillation counter.

-

Calculate the percentage of inhibition at each herbicide concentration and determine the IC₅₀ value.

Signaling Pathway: Inhibition of Fatty Acid Synthesis

AOPP herbicides, including the hypothetical compound synthesized from this compound, act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[3][4] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[7] Inhibition of ACCase leads to a depletion of malonyl-CoA, a critical building block for fatty acid elongation. This disruption of lipid synthesis ultimately results in the cessation of cell division and growth, particularly in the meristematic tissues of susceptible grass species, leading to plant death.[3]

Visualizations

Caption: Synthetic pathway for a hypothetical AOPP herbicide.

Caption: Mode of action of AOPP herbicides via ACCase inhibition.

Caption: Overall experimental workflow from synthesis to evaluation.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Haloxyfop-P-methyl Herbicides | POMAIS [allpesticides.com]

3-Chloro-2,5,6-trifluoropyridine: A Versatile Building Block in Medicinal Chemistry

Introduction:

3-Chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative that has emerged as a valuable building block for the synthesis of complex molecules in medicinal chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct reactivity and physicochemical properties that are highly sought after in drug discovery. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the chlorine atom provides a handle for various cross-coupling reactions. This combination of functionalities allows for the strategic introduction of diverse pharmacophores, making it a key intermediate in the development of novel therapeutic agents.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a scaffold to construct more complex heterocyclic systems, particularly substituted aminopyridines. These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy.

Synthesis of Bioactive Aminopyridine Derivatives

One of the key transformations involving this compound is its reaction with nucleophiles, particularly amines. The fluorine atoms strongly activate the pyridine ring, facilitating the displacement of other halogen atoms. For instance, the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine from the related 3-Chloro-2,4,5,6-tetrafluoropyridine demonstrates the susceptibility of such fluorinated pyridines to amination. This reaction proceeds with high yield and purity, highlighting the efficiency of introducing amino functionalities.

While direct synthesis from this compound is less documented in readily available literature, the reactivity principles suggest its utility in similar transformations. The resulting aminopyridine derivatives can serve as crucial intermediates for the synthesis of kinase inhibitors and other targeted therapies.

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in a research setting. Below are representative protocols for the synthesis of a key intermediate and a general workflow for its potential application in drug discovery.

Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine

This protocol describes the synthesis of an amino-substituted trifluoropyridine derivative, illustrating a common reaction type for this class of compounds.

Reaction Scheme:

Materials:

-

3-Chloro-2,4,5,6-tetrafluoropyridine

-

25% Ammonia water

-

Water (for washing)

Procedure:

-

Cool 200 mL of 25% ammonia water to 0°C in a suitable reaction vessel.

-

Slowly add 40 g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution. A white solid is expected to precipitate.

-

After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to collect the solid precipitate.

-

Thoroughly wash the filter cake with water.

-

Dry the solid product to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.

Quantitative Data:

| Product | Yield | Purity (HPLC) |

| 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91% | 99% |

Table 1: Yield and purity data for the synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine.

Logical Workflow for Drug Discovery

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery program, particularly for the development of kinase inhibitors.

Signaling Pathways

While specific drug candidates derived directly from this compound and their targeted signaling pathways are not extensively detailed in the public domain, the aminopyridine scaffold is a well-established core in numerous kinase inhibitors. These inhibitors often target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

A generalized signaling pathway often targeted by such inhibitors is the Receptor Tyrosine Kinase (RTK) pathway.

Application Notes and Protocols for the Derivatization of the 3-Chloro-2,5,6-trifluoropyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the 3-chloro-2,5,6-trifluoropyridine scaffold, a versatile building block in medicinal chemistry and materials science. The highly electrophilic nature of the pyridine ring, activated by three fluorine atoms, allows for a range of functionalizations primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Overview of Derivatization Strategies

The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The fluorine atoms strongly activate the pyridine ring towards nucleophilic attack. Generally, nucleophilic substitution occurs preferentially at the C-4 position in related polyfluoropyridines due to resonance stabilization of the Meisenheimer intermediate. However, the presence of the chloro group at C-3 and fluorine at C-2 and C-6 can influence the regioselectivity. The chlorine atom, being a larger and less electronegative halogen than fluorine, can be selectively displaced in cross-coupling reactions.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the this compound ring facilitates nucleophilic attack. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. While specific examples for this exact scaffold are not abundant in the literature, protocols for closely related polyfluoropyridines can be adapted.

N-Arylation with Amines

This protocol describes the reaction with morpholine, a common secondary amine used in drug discovery.

Table 1: Quantitative Data for N-Arylation with Morpholine (Representative)

| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield (%) |

| 1 | This compound | Morpholine | K₂CO₃ | DMF | 120 °C, 24 h | Not Reported |

Protocol 1: Synthesis of 4-(substituted-trifluoropyridin-4-yl)morpholine

-

Materials:

-

This compound

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

O-Arylation with Alkoxides

This protocol provides a general method for the substitution with sodium methoxide.

Table 2: Quantitative Data for O-Arylation with Sodium Methoxide (Representative)

| Entry | Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) |

| 1 | This compound | Sodium Methoxide | Methanol | Reflux | Not Reported |

Protocol 2: Synthesis of Methoxy-substituted-trifluoropyridine

-

Materials:

-

This compound

-

Sodium Methoxide (1.1 eq)

-

Methanol

-

Diethyl ether

-

Saturated ammonium chloride solution

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

-

Heat the mixture to reflux and stir for the required time (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography if necessary.

-

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 3-position is a suitable handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-based substituents.

Suzuki-Miyaura Coupling

This protocol describes the coupling of the scaffold with an arylboronic acid.

Table 3: Quantitative Data for Suzuki-Miyaura Coupling (Representative)

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

| 1 | This compound | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C, 18 h | Not Reported |

Protocol 3: Synthesis of 3-Phenyl-2,5,6-trifluoropyridine

-

Materials:

-

This compound

-

Phenylboronic Acid (1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium Phosphate (K₃PO₄) (3.0 eq)

-

Toluene/Water (10:1)

-

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Add the toluene/water solvent mixture.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Heat the reaction to 100 °C under an argon atmosphere and stir for 18 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-